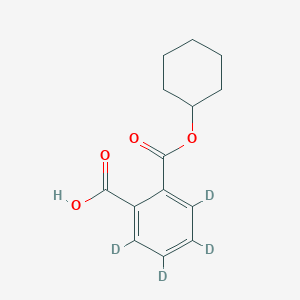

Vonoprazan Fumarate-D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

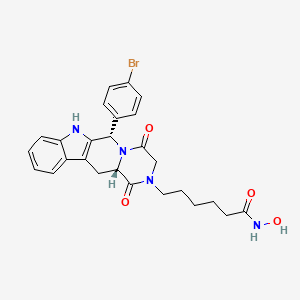

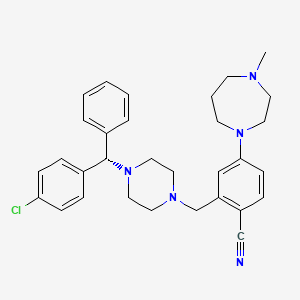

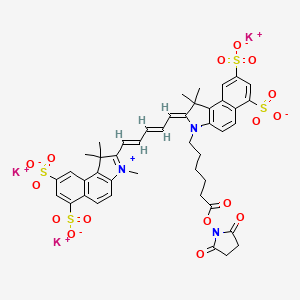

Vonoprazan-d3 (fumarate) is a deuterated form of vonoprazan fumarate, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of vonoprazan-d3 (fumarate) involves several steps:

Starting Material: The synthesis begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.

Imine Formation: This compound is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.

Reduction: The imine is then reduced using metal borohydride for 1-2 hours.

Boc Protection: The resulting compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.

Sulfonylation: The protected compound is then reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.

Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.

Salt Formation: Finally, the compound is salified with fumaric acid to obtain vonoprazan-d3 (fumarate).

Industrial Production Methods

The industrial production of vonoprazan-d3 (fumarate) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Vonoprazan-d3 (fumarate) undergoes several types of chemical reactions:

Nucleophilic Substitution: The secondary amine group in vonoprazan-d3 reacts with nucleophilic reagents such as benzofurazan in an alkaline medium to form highly fluorescent products.

Reduction: The compound can be reduced using metal borohydrides to form various intermediates during its synthesis.

Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Benzofurazan (0.05% w/v NBD-Cl) in 0.1 M borate buffer (pH 8.2).

Reduction: Metal borohydrides.

Sulfonylation: 3-pyridine sulfuryl chloride, sodium hydride, and crown ether.

Major Products Formed

Fluorescent Products: Formed during nucleophilic substitution reactions.

Intermediates: Various intermediates formed during the reduction and sulfonylation steps

Wissenschaftliche Forschungsanwendungen

Vonoprazan-d3 (fumarate) has a wide range of scientific research applications:

Wirkmechanismus

Vonoprazan-d3 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme in a potassium-competitive manner. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d3 suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tegoprazan: Another potassium-competitive acid blocker used for similar indications.

Fexuprazan: A newer potassium-competitive acid blocker with similar efficacy.

Keverprazan: Another compound in the same class, currently under clinical development.

Uniqueness

Vonoprazan-d3 (fumarate) is unique due to its high potency and stability over a broad pH range. It provides more consistent acid suppression compared to traditional proton pump inhibitors and other potassium-competitive acid blockers . Additionally, it is effective in treating PPI-resistant gastroesophageal reflux disease and has a higher eradication rate for Helicobacter pylori infections .

Eigenschaften

Molekularformel |

C21H20FN3O6S |

|---|---|

Molekulargewicht |

464.5 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine |

InChI |

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |

InChI-Schlüssel |

ROGSHYHKHPCCJW-PCUGBSCUSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])NCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)